molecular formula C9H18ClNO B1389895 4-[(2-Methyl-2-propenyl)oxy]piperidine hydrochloride CAS No. 1185077-23-9

4-[(2-Methyl-2-propenyl)oxy]piperidine hydrochloride

Cat. No.: B1389895
CAS No.: 1185077-23-9
M. Wt: 191.7 g/mol
InChI Key: MKSZWBSFHLRHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-[(2-Methyl-2-propenyl)oxy]piperidine hydrochloride involves the reaction of piperidine with 2-methyl-2-propenyl chloride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through crystallization or other suitable methods . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-[(2-Methyl-2-propenyl)oxy]piperidine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

4-[(2-Methyl-2-propenyl)oxy]piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical assays and studies involving enzyme interactions and protein modifications.

    Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies, often involves this compound.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 4-[(2-Methyl-2-propenyl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-[(2-Methyl-2-propenyl)oxy]piperidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and interaction profiles compared to other similar compounds.

Properties

IUPAC Name

4-(2-methylprop-2-enoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-8(2)7-11-9-3-5-10-6-4-9;/h9-10H,1,3-7H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSZWBSFHLRHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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